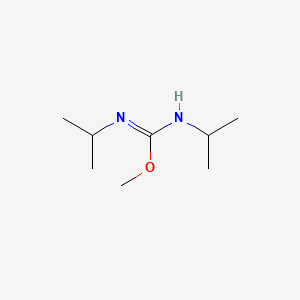

o-Methyl-N,N'-diisopropylisourea

Descripción

Significance and Role as a Synthetic Reagent

The primary significance of o-Methyl-N,N'-diisopropylisourea lies in its function as an efficient alkylating agent, particularly for the methylation of carboxylic acids to form methyl esters. tcichemicals.com This transformation is fundamental in organic synthesis, often employed for protecting group strategies or for the synthesis of biologically active molecules. The reaction of this compound with carboxylic acids proceeds under mild conditions, offering a valuable alternative to harsher methylation methods. nih.gov

Furthermore, its utility extends to the synthesis of more complex nitrogen-containing compounds. For instance, it has been specifically utilized in the synthesis of proline betaine (B1666868) (stachydrine) and 4-hydroxyproline (B1632879) betaine (betonicine), highlighting its role in natural product synthesis. nih.gov The reaction with amines and amino acids opens pathways to substituted guanidines, a common motif in medicinal chemistry. nih.govresearchgate.net

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 54648-79-2 |

| Molecular Formula | C8H18N2O |

| Molecular Weight | 158.24 g/mol |

| Appearance | Colorless to Almost Colorless Liquid |

| Boiling Point | 50-52 °C at 10 mmHg |

| Density | 0.872 g/mL at 20 °C |

| Refractive Index | 1.436 (20/D) |

The data in this table is compiled from various chemical suppliers and databases. chemicalbook.com

Historical Context of Isourea Chemistry and its Evolution

The chemistry of isoureas is intrinsically linked to the broader history of urea (B33335) and the development of carbodiimide (B86325) chemistry. The journey began with Friedrich Wöhler's synthesis of urea in 1828, a landmark event that dismantled the theory of vitalism and laid the foundation for modern organic chemistry. While urea itself was known, its isomers and derivatives, including isoureas, would be explored much later.

The systematic study of isoureas gained traction with the development of methods for their synthesis. Early preparations involved the acid-catalyzed reaction of anhydrous cyanamide (B42294) with alcohols. googleapis.com Another significant route that emerged was the alkylation of urea with dialkyl sulfates. googleapis.com For instance, the synthesis of O-methylisourea (B1216874) through the reaction of urea with dimethyl sulfate (B86663) has been a known method. googleapis.comgoogle.com These synthetic advancements allowed for the isolation and characterization of O-alkylisoureas, paving the way for the investigation of their reactivity.

The evolution of isourea chemistry is also a story of the quest for milder and more selective reagents for common transformations like esterification and amide bond formation. The recognition that O-alkylisoureas could act as effective alkylating agents provided a valuable alternative to traditional methods. The development of carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) for peptide coupling and other condensation reactions further illuminated the utility of the core chemical functionalities present in isoureas. wikipedia.orgchemeurope.comtaylorandfrancis.com The O-acylisourea intermediate, which is key to carbodiimide-mediated couplings, is conceptually similar to the protonated O-alkylisourea that participates in alkylation reactions. wikipedia.orgchemeurope.com This conceptual link underscores the interconnected evolution of these important classes of synthetic reagents.

Overview of Key Chemical Transformations Mediated by Isoureas

O-alkylisoureas, with this compound as a prime example, are mediators of several important chemical transformations, primarily centered around their ability to act as electrophiles.

Esterification of Carboxylic Acids: One of the most prominent applications of O-alkylisoureas is the synthesis of esters from carboxylic acids. tcichemicals.com The reaction proceeds through the protonation of the isourea by the carboxylic acid, followed by a nucleophilic attack of the carboxylate on the alkyl group (in this case, methyl) of the isourea. This process results in the formation of the corresponding ester and N,N'-diisopropylurea as a byproduct. This method is particularly advantageous as it often proceeds with a clean inversion of configuration at the alcohol carbon, making it useful in stereoselective synthesis. nih.govorganic-chemistry.org The use of microwave assistance has been shown to dramatically accelerate these esterification reactions, reducing reaction times to mere minutes. nih.govorganic-chemistry.orgorganic-chemistry.org

Synthesis of Guanidines: Isoureas are also valuable precursors for the synthesis of substituted guanidines. The reaction of an O-alkylisourea with a primary or secondary amine leads to the displacement of the alkoxy group and the formation of a guanidine (B92328) linkage. researchgate.net This transformation is of significant interest in medicinal chemistry, as the guanidinium (B1211019) group is a key feature in many biologically active molecules, including the amino acid arginine. googleapis.com The reaction of this compound with sarcosine (B1681465) to produce creatine (B1669601) is a classic example of this transformation. googleapis.com

Table 2: Key Transformations Involving o-Alkylisoureas

| Transformation | Reactants | Product | Key Feature |

| Esterification | Carboxylic Acid + O-Alkylisourea | Ester + N,N'-Dialkylurea | Mild conditions, potential for stereoinversion. nih.govorganic-chemistry.org |

| Guanidination | Amine + O-Alkylisourea | Substituted Guanidine + Alcohol | Access to a biologically important functional group. researchgate.netgoogleapis.com |

The reactivity of this compound and its analogs continues to be explored, with ongoing research aimed at expanding their synthetic utility and developing more efficient and environmentally benign reaction protocols.

Structure

3D Structure

Propiedades

IUPAC Name |

methyl N,N'-di(propan-2-yl)carbamimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-6(2)9-8(11-5)10-7(3)4/h6-7H,1-5H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUVRRPLSJKDMKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=NC(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10203080 | |

| Record name | O-Methyl-N,N'-diisopropylisourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54648-79-2 | |

| Record name | Methyl N,N′-bis(1-methylethyl)carbamimidate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54648-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Methyl-N,N'-diisopropylisourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054648792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Methyl-N,N'-diisopropylisourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-methyl-N,N'-diisopropylisourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.868 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-METHYL-N,N'-DIISOPROPYLISOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YEQ5QMC58 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for O Methyl N,n Diisopropylisourea

Conventional Synthetic Routes

Conventional methods for the preparation of o-Methyl-N,N'-diisopropylisourea primarily involve the direct reaction of an alcohol with a carbodiimide (B86325) or the modification of a urea-based precursor.

Direct Addition of Alcohols to Carbodiimides

The most common and direct route to this compound involves the addition of methanol (B129727) to N,N'-diisopropylcarbodiimide (DIC). This reaction forms the core of isourea synthesis, where the hydroxyl group of the alcohol adds across one of the C=N double bonds of the carbodiimide.

Reaction Scheme: (CH₃)₂CH-N=C=N-CH(CH₃)₂ + CH₃OH → (CH₃)₂CH-NH-C(OCH₃)=N-CH(CH₃)₂ N,N'-diisopropylcarbodiimide + Methanol → this compound

The efficiency of the direct addition of methanol to DIC is influenced by several factors, including temperature, solvent, and reaction time. Research into the synthesis of related O-alkylisoureas has shown that these reactions can be significantly accelerated. For instance, microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to mere minutes. nih.govacs.org While conventional heating at elevated temperatures can achieve good yields, the use of microwave irradiation offers a more rapid and efficient alternative. acs.org

In a study on the catalytic addition of alcohols to carbodiimides, control experiments without a catalyst showed that the reaction between methanol and DIC proceeds to a limited extent under ambient conditions. acs.org This suggests that for the non-catalytic conventional synthesis, elevated temperatures or other means of activation are generally required to achieve high conversion in a reasonable timeframe.

The choice of solvent also plays a role. The reaction is typically carried out in an aprotic solvent to prevent side reactions. Tetrahydrofuran (THF) is a commonly used solvent for such transformations. nih.gov

The stoichiometry of the reactants, specifically the molar ratio of methanol to N,N'-diisopropylcarbodiimide, is a critical parameter that governs the yield and selectivity of the reaction. An excess of the alcohol is often employed to drive the reaction towards the formation of the isourea and to ensure complete consumption of the carbodiimide.

In catalytic systems, the relative amounts of reactants are also crucial. For example, in the organoactinide-catalyzed addition of methanol to DIC, a specific molar ratio of alcohol to carbodiimide is maintained to achieve optimal catalytic turnover and yield. acs.org While detailed studies on the stoichiometric influence for the non-catalytic synthesis of this compound are not extensively reported, principles of chemical equilibrium suggest that using methanol as the limiting reagent could result in incomplete conversion of the carbodiimide, while a large excess of methanol might necessitate more rigorous purification to remove the unreacted alcohol.

Precursor-Based Synthesis from Urea (B33335) Derivatives

An alternative approach to this compound involves the chemical modification of a pre-existing urea derivative. A plausible, though less direct, route starts from N,N'-diisopropylurea. This method would involve the O-alkylation of the urea tautomer (an isourea) with a suitable methylating agent.

While direct O-alkylation of ureas is not the most common method for preparing O-alkylisoureas, related syntheses provide a basis for this approach. For instance, O-methylisourea (B1216874) can be synthesized by the methylation of urea using a methylating agent in the presence of a base. technion.ac.il Applying this logic to the target molecule, N,N'-diisopropylurea could potentially be O-methylated to yield this compound.

Plausible Reaction Scheme: (CH₃)₂CH-NH-C(O)-NH-CH(CH₃)₂ + Methylating Agent → (CH₃)₂CH-NH-C(OCH₃)=N-CH(CH₃)₂ N,N'-diisopropylurea + Methylating Agent → this compound

This route is contingent on the selective O-alkylation over N-alkylation. The choice of methylating agent and reaction conditions would be critical to favor the formation of the desired O-methylated product over the N-methylated urea derivative. eurekaselect.comnih.gov

Catalytic Approaches to Isourea Formation

To enhance the efficiency and mildness of isourea synthesis, catalytic methods have been explored. These approaches aim to lower the activation energy of the alcohol addition to the carbodiimide, allowing the reaction to proceed under less stringent conditions.

Organoactinide Complex Catalysis in C-O Bond Formation

A significant advancement in the synthesis of isoureas has been the application of organoactinide complexes as catalysts. Specifically, benzimidazolin-2-iminato actinide complexes have been shown to effectively promote the catalytic addition of alcohols to carbodiimides, including the reaction of methanol with N,N'-diisopropylcarbodiimide to form this compound. acs.orgacs.orgtechnion.ac.ilnih.gov

This catalytic system demonstrates high activity under mild conditions, affording the isourea product in good yields. acs.org The catalytic cycle is proposed to involve the formation of an actinide-alkoxide species, which then reacts with the carbodiimide. technion.ac.il

A study by Liu et al. investigated the catalytic activity of several uranium and thorium complexes. acs.org The results indicated that these complexes are active for the intermolecular addition of alcohols to carbodiimides, yielding the corresponding isoureas. The reaction scope was explored with various alcohols and carbodiimides.

Table 1: Organoactinide-Catalyzed Synthesis of this compound acs.org

| Catalyst Precursor | Alcohol | Carbodiimide | Yield (%) |

| [(BimtBuN)ThN3] | Methanol | DIC | 85 |

| [(BimtBuN)UN3] | Methanol | DIC | 82 |

| [(BimDippN)ThN3] | Methanol | DIC | 91 |

| [(BimDippN)UN3] | Methanol | DIC | 88 |

| Reaction conditions: C6D6, room temperature, 24 h. N = N(SiMe3)2. DIC = N,N'-diisopropylcarbodiimide.* |

The study found that steric hindrance plays a more significant role than electronic properties in the accessibility of the catalytic insertion process. technion.ac.il While less sterically hindered alcohols like methanol and ethanol (B145695) provided moderate to high yields, bulkier alcohols showed lower reactivity. acs.org This catalytic method represents a novel and efficient route for the formation of the C-O bond in this compound.

Mechanistic Insights into Catalytic Cycles

The synthesis of O-alkylisoureas, including this compound, from an alcohol and a carbodiimide is frequently catalyzed to overcome the low electrophilicity of the carbodiimide's central carbon atom. Various catalysts, including zinc, rare-earth metals, and actinide complexes, have been shown to be effective. rsc.orgnih.govnih.gov

A plausible catalytic cycle, particularly when using metal-based catalysts like diethylzinc (B1219324) (ZnEt₂), can be proposed as follows nih.gov:

Catalyst Activation: The precatalyst (e.g., ZnEt₂) reacts with the alcohol (methanol) to generate a highly nucleophilic metal alkoxide intermediate (e.g., a zinc monoalkoxide species), releasing a byproduct like ethane.

Nucleophilic Attack: The activated metal alkoxide attacks the central carbon of the carbodiimide (N,N'-diisopropylcarbodiimide). This step involves the insertion of the carbodiimide into the metal-oxygen bond, forming a metal-isoureato intermediate.

Protonolysis and Product Release: The metal-isoureato intermediate is then protonated by another molecule of the alcohol substrate. This protonolysis step is often the rate-determining step of the reaction. It releases the final O-alkylisourea product (this compound) and regenerates the active metal alkoxide catalyst, allowing the cycle to continue. nih.gov

Kinetic studies and stoichiometric experiments support this mechanism, where the formation of the isoureato intermediate is an equilibrium process, and the subsequent protonolysis drives the reaction toward the final product. nih.gov

Substrate Scope and Functional Group Tolerance

The catalytic addition of alcohols to carbodiimides has been demonstrated to be a versatile method with a broad substrate scope, accommodating a variety of alcohols and carbodiimide structures. nih.gov While the focus is on this compound, the generality of the method indicates its robustness.

Research has shown that catalysts are effective for both aliphatic and aromatic carbodiimides reacting with a range of primary, secondary, and tertiary alcohols. rsc.orgnih.gov This flexibility suggests that variations in the alkyl groups on the carbodiimide or the use of more complex alcohols are well-tolerated. Furthermore, the reaction exhibits good functional group tolerance. For instance, in a zinc-catalyzed system, alcohol substrates containing other functionalities, such as thiolates (-SR), were found to be compatible with the reaction conditions, yielding the desired isoureas without significant side reactions. nih.gov

| Carbodiimide Type | Alcohol Type | Catalyst System | Yield | Reference |

|---|---|---|---|---|

| Aliphatic (e.g., C(NiPr)₂) | Primary (e.g., Methanol) | ZnEt₂ | Excellent | nih.gov |

| Aliphatic (e.g., C(NiPr)₂) | Secondary (e.g., Isopropanol) | La[N(SiMe₃)₂]₃ | Good to Excellent | rsc.org |

| Aromatic (e.g., C(Np-tol)₂) | Tertiary (e.g., tBuOH) | ZnEt₂ | Excellent | nih.gov |

| Aromatic (e.g., C(Np-tol)₂) | Aromatic (e.g., Phenol) | La[N(SiMe₃)₂]₃ | Excellent | rsc.org |

Transition Metal-Catalyzed Syntheses

Copper(I) and copper(II) salts are recognized as among the most typical catalysts for the addition of alcohols to carbodiimides. nih.gov These reactions provide a direct and atom-economical pathway to O-alkylisoureas. While specific protocols detailing copper-catalyzed synthesis of this compound are not extensively documented in dedicated studies, the principle is well-established within the broader context of isourea synthesis.

Modern copper-catalyzed methods have also enabled more complex C-N and C-O bond formations that share mechanistic similarities. For example, copper metallaphotoredox catalysis has been used for the N-alkylation of various nucleophiles, demonstrating copper's ability to mediate the coupling of different functional groups under mild, light-induced conditions. nih.gov Such protocols highlight the potential for developing advanced copper-catalyzed systems for isourea synthesis.

Accelerated Synthesis Techniques

To meet the demands for faster and more efficient chemical processes, modern techniques such as microwave-assisted synthesis and continuous-flow methodologies have been explored for reactions relevant to isourea formation.

Microwave-assisted organic synthesis (MAOS) has been successfully applied to the formation of O-alkylisoureas. nih.govacs.orgorganic-chemistry.org The reaction of an alcohol with a carbodiimide under microwave irradiation proceeds in excellent yields with dramatically reduced reaction times, often completing in five minutes or less. nih.govacs.org

This high-speed synthesis can be performed using either pre-formed carbodiimides or through an in situ procedure where the isourea is generated and then used in a subsequent reaction. nih.govacs.org The efficiency of microwave heating is attributed to the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating that cannot be achieved with conventional methods. This technique has been validated for a range of primary and secondary alcohols, showcasing its utility for rapidly accessing a library of O-alkylisoureas. organic-chemistry.org

| Reactants | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Carboxylic Acid, O-Alkylisourea | Microwave Synthesizer | < 5 min | Excellent | nih.govacs.org |

| Primary Alcohol, Immobilized Carbodiimide | Microwave, "Catch and Release" | ~ 5 min | High | acs.org |

Continuous-flow chemistry offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for handling reactive intermediates, and improved reproducibility and scalability. mdpi.com While a specific continuous-flow process for this compound has not been detailed, the synthesis of related compounds like thioureas and non-symmetrical ureas has been effectively demonstrated in flow reactors. mdpi.comresearchgate.netnih.gov

These processes often involve multicomponent reactions where starting materials are pumped through a T-mixer and into a heated reaction coil. mdpi.com The precise control over reaction parameters such as temperature, pressure, and residence time allows for process optimization that is difficult to achieve in batch. nih.gov Given that the synthesis of isoureas involves the reaction of two liquid components (methanol and DIC), it is an ideal candidate for adaptation to a continuous-flow platform, which could enable safer, more efficient, and scalable production. mdpi.com

Reaction Mechanisms and Mechanistic Investigations of O Methyl N,n Diisopropylisourea

Fundamental Mechanistic Pathways of Formation

There is no specific information available in the surveyed literature regarding the detailed analysis of transition states in the formation of o-Methyl-N,N'-diisopropylisourea.

Kinetic and thermodynamic data for the synthesis of this compound have not been reported in the reviewed literature.

Reactivity Studies with Nucleophilic Substrates

This compound serves as an effective alkylating agent for various nucleophiles. Its reactivity is particularly notable with the functional groups present in amino acids. nih.govsci-hub.se The outcome of the reaction is highly dependent on the reaction conditions, such as temperature. nih.gov

This compound reacts efficiently with amino acids, demonstrating chemoselectivity based on the applied temperature. nih.gov It can selectively methylate either the carboxylic acid group or the amine group. nih.gov This reagent has been utilized in the synthesis of amino acid derivatives like proline betaine (B1666868) (stachydrine) and 4-hydroxyproline (B1632879) betaine (betonicine). sigmaaldrich.com

At room temperature, this compound selectively acts as a reagent for the methylation of the carboxylic acid functionality of amino acids, yielding the corresponding methyl esters. nih.gov This reaction proceeds by protonation of the isourea by the acidic carboxylic acid, followed by an SN2 attack of the resulting carboxylate anion on the O-methyl group. This process is generally clean and provides high yields. nih.gov The by-product of this reaction is N,N'-diisopropylurea, a stable and easily separable compound.

For example, the reaction with N-protected proline (carbobenzyloxy-L-proline) in chloroform (B151607) at room temperature for 18 hours results in an essentially quantitative yield of the methyl ester. nih.gov The table below summarizes the methylation of various amino acids at the carboxyl group. nih.gov

Table 1: Methylation of Amino Acid Carboxyl Groups with this compound Data sourced from Musich, J. A., & Rapoport, H. (1977). nih.gov

| Amino Acid Derivative | Solvent | Reaction Time (h) | Temperature | Product | Yield (%) |

|---|---|---|---|---|---|

| Carbobenzyloxy-L-proline | Chloroform | 18 | Room Temp | Carbobenzyloxy-L-proline methyl ester | ~100 |

| L-Proline | Chloroform | 18 | Room Temp | L-Proline betaine | 95 |

Reactions with Amino Acids and Derivatives

Reactivity with Amine Functionalities

While the carboxylic acid moiety is the preferred site of alkylation at lower temperatures, the amine functionality of amino acids can be alkylated at elevated temperatures. nih.gov When this compound is heated with an amino acid ester, the amino group is methylated. nih.gov This demonstrates that the isourea can also function as an N-alkylating agent, although it requires more forcing conditions compared to O-alkylation of the carboxyl group. The reaction of methyl L-prolinate with the isourea in refluxing chloroform for 18 hours yields methyl N-methyl-L-prolinate. nih.gov

The reactivity difference allows for a stepwise process: first, the formation of the amino acid methyl ester at room temperature, followed by N-methylation at a higher temperature. nih.gov

Table 2: N-Methylation of Amino Acid Derivatives with this compound Data sourced from Musich, J. A., & Rapoport, H. (1977). nih.gov

| Substrate | Solvent | Reaction Time (h) | Condition | Product | Yield (%) |

|---|

Reactions with Amine Substrates

The reaction of this compound with primary and secondary amines is a well-established method for the synthesis of guanidines. researchgate.net This transformation, known as guanidinylation, proceeds through a nucleophilic attack of the amine on the central carbon atom of the isourea.

The proposed mechanism involves an initial addition of the amine to the C=N double bond, forming a tetrahedral intermediate. This is followed by the elimination of methanol (B129727), leading to the formation of a stable guanidinium (B1211019) salt. The bulky isopropyl groups on the nitrogen atoms of the isourea are thought to play a crucial role in directing the reaction and influencing the stability of the intermediates.

Research has shown that both primary and secondary amines readily participate in this reaction. researchgate.net For instance, the treatment of various amines with o-methylisourea (B1216874) or its S-methyl analogue yields the corresponding guanide derivatives. researchgate.net While detailed kinetic studies specifically on this compound are not extensively documented in readily available literature, the general mechanism is widely accepted and utilized in synthetic chemistry. The reaction of this compound with amino acids has also been reported, leading to the formation of betaines. scilit.comnih.gov

Table 1: Guanidinylation of Amines with o-Methylisourea Derivatives

| Amine Substrate | Guanidinylating Agent | Product Type | Reference |

| Primary Amine | o-Methylisourea | Guanide | researchgate.net |

| Secondary Amine | o-Methylisourea | Guanide | researchgate.net |

| Amino Acids | This compound | Betaine | scilit.comnih.gov |

| Spermine/Spermidine | S-Methyl-naphthylisothiouronium iodide | Naphthylguanide derivative | researchgate.net |

Reactions with Hydroxyl-Containing Compounds

This compound also serves as a methylating agent for hydroxyl-containing compounds such as alcohols and phenols, leading to the formation of ethers. This reaction proceeds via a nucleophilic substitution pathway where the hydroxyl group attacks the electrophilic carbon of the isourea, displacing the methoxy (B1213986) group.

The mechanism is analogous to the Williamson ether synthesis, where an alkoxide or phenoxide ion acts as the nucleophile. libretexts.orglibretexts.org In the case of this compound, the hydroxyl group of the substrate is typically deprotonated by a base to form the more nucleophilic alkoxide or phenoxide. This anion then attacks the isourea, leading to the formation of the corresponding ether and N,N'-diisopropylurea as a byproduct. The reaction is driven by the formation of the very stable urea (B33335) derivative.

While this reaction is synthetically useful, detailed mechanistic investigations specifically for this compound are not as prevalent in the literature as for other alkylating agents. However, the general principles of nucleophilic substitution at the isourea carbon are well-understood.

Activation Mechanisms and Reaction Catalysis

The reactivity of this compound can be significantly influenced by the presence of catalysts, which can activate the substrate towards nucleophilic attack.

Role of Acidic Catalysis in Isourea Reactivity

Acid catalysis plays a crucial role in modulating the reactivity of isoureas. Protonation of one of the nitrogen atoms of the isourea enhances the electrophilicity of the central carbon atom, making it more susceptible to attack by weak nucleophiles. rsc.org This is a general principle in acid catalysis where the acid activates the electrophile. rsc.org

In the context of reactions with this compound, a Brønsted acid can protonate the imino nitrogen, leading to a more reactive isouronium ion. This protonation increases the leaving group ability of the methoxy group, facilitating its displacement by a nucleophile. The rate of the reaction is often dependent on the concentration of the acid catalyst. While the general mechanism of acid catalysis in related systems, such as ester hydrolysis, is well-studied, specific kinetic data and detailed mechanistic pathways for the acid-catalyzed reactions of this compound are not extensively reported.

Activation through Acetyl Halides and Related Reagents

Activation of this compound can also be achieved through the use of acetyl halides, such as acetyl chloride. This method represents a novel activation strategy for isoureas. The reaction of an acyl chloride with an isourea is proposed to proceed through a nucleophilic addition-elimination mechanism. wikipedia.org

The lone pair of electrons on one of the isourea nitrogens attacks the electrophilic carbonyl carbon of the acetyl chloride. This is followed by the elimination of the chloride ion to form an O-acylisourea intermediate. researchgate.netnih.govfiveable.meresearchgate.net This intermediate is highly reactive and readily undergoes nucleophilic attack. The formation of this activated intermediate significantly enhances the rate of subsequent reactions with nucleophiles. This activation strategy has been explored for various isoureas, although specific and detailed mechanistic studies on this compound itself are limited in the available literature.

Investigations into Regioselectivity and Stereochemical Outcomes

The outcomes of reactions involving this compound with polyfunctional or chiral substrates are of significant interest in synthetic chemistry.

Investigations into the reactions of chiral β-amino alcohols have shown that the stereochemical outcome can be complex and may not always proceed through a simple SN2 displacement. nih.gov In some cases, the reaction of β-amino alcohols can lead to a mixture of diastereomers, potentially involving the formation of aziridine (B145994) intermediates. libretexts.org The regioselectivity of the reaction with unsymmetrical polyfunctional substrates, such as amino alcohols, would depend on the relative nucleophilicity of the competing functional groups and the reaction conditions.

For instance, in the reaction with an amino alcohol, the more nucleophilic amine group would be expected to react preferentially over the less nucleophilic hydroxyl group under neutral or basic conditions. libretexts.org However, under acidic conditions, the amine would be protonated, rendering it non-nucleophilic and favoring reaction at the hydroxyl group.

Detailed studies on the regioselectivity and stereochemical outcomes of reactions specifically employing this compound are not widely available. Such investigations would be crucial for the application of this reagent in the synthesis of complex, stereochemically defined molecules. The stereochemical course of the guanidinylation of chiral amines or the methylation of chiral alcohols with this compound remains an area that warrants further detailed investigation to fully exploit its synthetic potential.

Applications of O Methyl N,n Diisopropylisourea in Complex Organic Transformations

Esterification Agent for Carboxylic Acids

O-Alkylisoureas, including o-Methyl-N,N'-diisopropylisourea, serve as effective reagents for the esterification of carboxylic acids. The reaction proceeds via the protonation of one of the nitrogen atoms of the isourea by the carboxylic acid, followed by nucleophilic attack of the carboxylate on the activated alkyl group (in this case, methyl), leading to the formation of the corresponding methyl ester and N,N'-diisopropylurea as a byproduct.

The utility of O-alkylisoureas in ester synthesis is broad, encompassing a variety of carboxylic acids. However, the specific scope and limitations for this compound are not extensively documented in dedicated studies. Based on the reactivity of analogous compounds, it is anticipated that this reagent would be effective for the methylation of primary, secondary, and tertiary carboxylic acids under mild conditions.

Limitations may arise with sterically hindered carboxylic acids, where the reaction rates could be significantly lower. Additionally, substrates with other nucleophilic functional groups might compete with the carboxylate, leading to potential side reactions, although the relatively soft nature of the carboxylate anion often favors the desired esterification. The basicity of the isourea may also be a limiting factor when working with acid-sensitive substrates.

While the title compound is an o-methyl isourea, its structural analogue, O-tert-butyl-N,N'-diisopropylisourea, has demonstrated significant utility in the formation of tert-butyl esters. chemicalbook.com This specific application is highly valuable in organic synthesis, as tert-butyl esters are common protecting groups for carboxylic acids due to their stability under a wide range of conditions and their selective removal under acidic conditions.

The formation of tert-butyl esters using traditional methods, such as reaction with isobutylene in the presence of a strong acid, can be harsh for sensitive molecules. O-tert-butyl-N,N'-diisopropylisourea provides a milder alternative for this transformation. For instance, the reaction of a carboxylic acid with this reagent typically proceeds under neutral conditions, often in a solvent like dichloromethane at room temperature or with gentle heating.

A typical procedure involves dissolving the carboxylic acid in a suitable solvent and adding an excess of O-tert-butyl-N,N'-diisopropylisourea. The reaction mixture is then stirred until completion, and the desired tert-butyl ester is isolated after a simple work-up to remove the N,N'-diisopropylurea byproduct.

Table 1: Examples of tert-Butyl Ester Formation using O-tert-Butyl-N,N'-diisopropylisourea

| Carboxylic Acid Substrate | Product | Yield (%) | Reference |

| Boc-Ser-OH | Boc-Ser-OtBu | 50 | |

| Unspecified Starting Material | Desired tert-butyl ester | 72 |

This table presents data for the analogous compound O-tert-Butyl-N,N'-diisopropylisourea to illustrate the utility of O-alkylisoureas in tert-butyl ester synthesis.

This compound belongs to a broader class of alkylating agents used for ester synthesis. greyhoundchrom.com Its efficacy can be compared with other common methylating reagents.

Traditional methods like Fischer esterification require acidic catalysts and often harsh conditions, which may not be suitable for complex molecules with acid-labile functional groups. Diazomethane (B1218177), while highly effective and proceeding under mild conditions, is toxic and explosive, limiting its large-scale use.

Compared to these, this compound offers the advantage of reacting under neutral and mild conditions. The primary byproduct, N,N'-diisopropylurea, is often easily removed by filtration or chromatography. Other classes of alkylating agents include alkyl halides, dimethyl sulfate (B86663), and dimethyl carbonate. Alkyl halides and sulfates are potent alkylators but can be harsh and require a base, which can complicate reactions with base-sensitive substrates. Dimethyl carbonate is a greener alternative but often requires more forcing conditions.

Table 2: Comparison of Methylating Agents for Ester Synthesis

| Reagent | Typical Conditions | Advantages | Disadvantages |

| This compound | Neutral, mild temperature | Mild conditions, neutral byproduct | Limited specific data, potential steric hindrance |

| Diazomethane | Neutral, room temperature | High reactivity, mild conditions | Highly toxic, explosive |

| Methanol (B129727)/Acid Catalyst | Acidic, reflux | Inexpensive | Harsh conditions, not suitable for acid-sensitive substrates |

| Methyl Iodide/Base | Basic | High reactivity | Requires base, potential for side reactions |

| Dimethyl Sulfate/Base | Basic | High reactivity, inexpensive | Highly toxic, requires base |

| Dimethyl Carbonate | Basic or with catalyst, elevated temp. | Low toxicity, environmentally friendly | Often requires harsher conditions |

Role in Peptide Synthesis Methodologies

The formation of a peptide bond requires the activation of a carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another. The chemical structure of this compound suggests its potential utility in peptide synthesis, analogous to the well-established use of carbodiimides.

In peptide synthesis, carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are commonly used to activate carboxylic acids. This activation proceeds through the formation of a highly reactive O-acylisourea intermediate. This intermediate can then react with the amino group of another amino acid to form the desired peptide bond.

Given that this compound is a stable isourea, its direct role as a carboxylic acid activator in the same manner as a carbodiimide (B86325) is not the primary application. However, the principle of forming a reactive intermediate is central to its function as an alkylating agent, which can be relevant in peptide synthesis for ester formation as a protecting group strategy. While direct evidence for its use as a coupling agent is scarce, the chemistry of isoureas is fundamentally linked to the activation of carboxylic acids.

A more direct and documented application for O-alkylisoureas in the context of peptide synthesis is in the protection of the C-terminal carboxylic acid of amino acids as esters. oncohemakey.com Protecting the carboxylic acid is crucial to prevent unwanted side reactions during the activation of the N-terminal amino acid for peptide bond formation.

As discussed in the esterification section, this compound can be used to form methyl esters of carboxylic acids. In peptide synthesis, the C-terminal amino acid is often protected as a methyl or other simple alkyl ester. This protection strategy allows for the selective deprotection of the N-terminal protecting group (e.g., Fmoc or Boc) and subsequent coupling with the next amino acid in the sequence.

The use of this compound would offer a mild method for the introduction of the methyl ester protecting group onto the C-terminal amino acid. This is particularly advantageous when the amino acid has sensitive side chains that might not be compatible with harsher esterification methods. The resulting N,N'-diisopropylurea byproduct is generally crystalline and can be easily removed.

Similarly, the use of O-tert-butyl-N,N'-diisopropylisourea to form tert-butyl esters is a key strategy in protecting the carboxylic acid functionality of amino acid side chains (e.g., aspartic acid and glutamic acid) or the C-terminus. The tert-butyl group is stable to the conditions used for the removal of the Fmoc group (piperidine) and can be selectively removed at the end of the synthesis using strong acids like trifluoroacetic acid (TFA).

Facilitation of Heterocyclic Compound Synthesis

Heterocyclic compounds are fundamental building blocks in medicinal chemistry and materials science. The development of efficient synthetic methodologies for their construction is of paramount importance.

Cyclization of β-Hydroxyamides to 2-Oxazolines

The synthesis of 2-oxazolines from β-hydroxyamides is a common transformation in organic chemistry, often requiring a dehydrating agent to facilitate the intramolecular cyclization. While numerous reagents are known to effect this transformation, a detailed search of the scientific literature did not yield any specific methods or examples where this compound is employed as the promoter for this cyclization. Standard methods often involve the use of reagents such as Burgess reagent, Appel-type reagents, or various acid catalysts.

Formation of Cyclic Sulfonamides from N-Hydroxyalkylsulfonamides

Cyclic sulfonamides are an important class of heterocyclic compounds with diverse biological activities. Their synthesis from N-hydroxyalkylsulfonamides typically involves an intramolecular cyclization that requires activation of the hydroxyl group. Despite a targeted search, no literature has been found detailing the use of this compound to facilitate this specific transformation.

Conversion of Alcohols to Haloalkanes

The conversion of alcohols to haloalkanes is a fundamental transformation in organic synthesis, enabling further functionalization of molecules. This conversion is typically achieved using a variety of reagents, including hydrogen halides, thionyl chloride, and phosphorus halides. An extensive review of chemical literature and databases did not provide any instances of this compound being utilized for this purpose. The reactivity of isoureas in other contexts suggests a potential for activating alcohols, yet its specific application in halogenation remains undocumented.

Applications in Advanced Aminoxylation Reactions

Advanced aminoxylation reactions are powerful tools for the introduction of N-O bonds into organic molecules, leading to the formation of valuable synthetic intermediates. These reactions often employ specialized reagents to deliver the aminoxyl radical or its equivalent. A thorough search for the involvement of this compound in such reactions did not yield any relevant research findings or methodologies. While related isourea derivatives have been mentioned in the context of activating carboxylic acids, their role in aminoxylation reactions is not established.

Advanced Methodologies and Innovative Approaches Utilizing O Methyl N,n Diisopropylisourea

Polymer-Supported and Immobilized Reagent Systems

Development and Characterization of Polymer-Supported O-Alkylisoureas

The development of polymer-supported O-alkylisoureas, including analogs of o-Methyl-N,N'-diisopropylisourea, has provided a practical alternative to their solution-phase counterparts. A key example is the synthesis of a polymer-supported O-methylisourea (B1216874), which was prepared in a single step from a commercially available polymer-supported carbodiimide (B86325). researchgate.netnih.gov This solid-supported reagent proved to be an effective methylating agent for the esterification of carboxylic acids. researchgate.net

The characterization of these polymer-supported reagents is crucial to confirm their structure and functionality. Techniques such as Fourier-transform infrared (FTIR) spectroscopy are employed to identify key functional groups and monitor the success of the immobilization process.

Table 1: Spectroscopic Data for Polymer-Supported Reagent Characterization

| Technique | Purpose | Typical Observations |

|---|---|---|

| FTIR Spectroscopy | To identify functional groups on the polymer support. | Disappearance of the carbodiimide peak and appearance of characteristic isourea bands. |

| NMR Spectroscopy | To provide detailed structural information of the polymer-bound molecule. | Comparison of spectra before and after functionalization to confirm the covalent attachment of the isourea moiety. |

Application in Catch-and-Release Synthetic Protocols

Polymer-supported reagents like this compound are well-suited for "catch-and-release" purification strategies. silicycle.com In this approach, a substrate is temporarily bound to the solid-supported reagent, allowing for impurities and excess reagents to be washed away. wikipedia.org The desired product is then "released" from the polymer support in a subsequent step, often with high purity.

This methodology effectively combines reaction and purification into a streamlined workflow. For instance, a carboxylic acid can be "caught" by the polymer-supported isourea to form a polymer-bound activated ester. After washing the resin to remove any unreacted starting materials or byproducts, the desired ester can be "released" by treatment with an appropriate nucleophile. This technique facilitates purification across multiple synthetic steps. silicycle.com

Advantages in Purification and Reaction Efficiency

The use of polymer-supported this compound and its analogs offers significant advantages in terms of purification and reaction efficiency. The primary benefit is the simplification of product isolation; the polymer-bound byproducts and excess reagents are removed by simple filtration, eliminating the need for tedious chromatographic purification. researchgate.netuni-oldenburg.de This leads to products of high purity, often exceeding 98%. researchgate.net

The solid-phase methodology also allows for the use of excess reagents to drive reactions to completion, which can be easily washed away, thereby increasing reaction yields. uni-oldenburg.de This approach is particularly beneficial for high-throughput and combinatorial synthesis, where speed and efficiency are paramount.

Table 2: Comparison of Solution-Phase vs. Solid-Phase Synthesis

| Feature | Solution-Phase Synthesis | Solid-Phase Synthesis |

|---|---|---|

| Purification | Often requires chromatography or recrystallization. | Simple filtration and washing. researchgate.net |

| Product Purity | Variable, may contain byproducts. | Generally high (>98%). researchgate.net |

| Workup | Can be complex and time-consuming. | Simplified and rapid. uni-oldenburg.de |

| Excess Reagents | Difficult to remove. | Easily washed away. uni-oldenburg.de |

| Byproduct Removal | Can be challenging, e.g., removal of urea (B33335) byproducts. | Byproducts remain on the polymer support and are filtered off. researchgate.net |

Green Chemistry Principles in this compound Chemistry

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to reactions involving this compound focuses on minimizing solvent use and maximizing atom economy.

Solvent-Free and Reduced-Solvent Reaction Systems

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions offer numerous benefits, including reduced pollution, lower handling costs, and simplified experimental procedures. nih.gov Esterification reactions, a common application of this compound, have been successfully performed under solvent-free conditions, often leading to improved yields and shorter reaction times.

While solvent-free conditions can sometimes lead to a loss of enantioselectivity, the significant reduction in catalyst loading can be a major advantage. advancedchemtech.com For instance, some reactions that require a certain catalyst loading in a solvent can proceed with a much lower loading or even uncatalyzed under solvent-free conditions due to the increased concentration of reactants. advancedchemtech.com

Table 3: Comparison of Solvent-Based and Solvent-Free Esterification

| Condition | Advantages | Disadvantages |

|---|---|---|

| Solvent-Based | Good control over reaction temperature and mixing. | Generates solvent waste, can be costly. rootsciences.com |

| Solvent-Free | Reduced waste, lower cost, often faster reaction rates. nih.govadvancedchemtech.com | Potential for poor mixing, can be challenging to scale up, may affect selectivity. nih.gov |

Atom Economy and Waste Reduction Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy are inherently greener as they generate less waste. While carbodiimide-mediated reactions, including those with this compound, are highly effective, they traditionally have lower atom economy due to the formation of a stoichiometric amount of the corresponding urea byproduct.

Analytical and Spectroscopic Methodologies for Characterization and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of o-Methyl-N,N'-diisopropylisourea, providing detailed information about the hydrogen and carbon atomic framework of the molecule.

Proton (¹H) NMR spectroscopy is instrumental in confirming the presence and connectivity of the various proton-containing groups within the this compound molecule. The spectrum provides characteristic signals for the methoxy (B1213986) and isopropyl protons.

Detailed analysis of the ¹H NMR spectrum reveals distinct chemical shifts and multiplicities for the different proton environments in the molecule. The methoxy group protons typically appear as a sharp singlet, while the protons of the two isopropyl groups give rise to a septet for the CH proton and a doublet for the methyl protons, due to spin-spin coupling.

In a key study describing the synthesis of this compound, the following ¹H NMR spectral data were reported in deuterochloroform (CDCl₃) as the solvent. nih.govscilit.comacs.org

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Isopropyl -CH(CH₃)₂ | 3.6 | Septet | 6.5 |

| Methoxy -OCH₃ | 3.4 | Singlet | N/A |

| Isopropyl -CH(CH₃)₂ | 1.1 | Doublet | 6.5 |

This table presents the ¹H NMR spectral data for this compound.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Isourea C=N | 150-160 |

| Methoxy -OCH₃ | 50-60 |

| Isopropyl -CH(CH₃)₂ | 45-55 |

| Isopropyl -CH(CH₃)₂ | 20-25 |

This table shows the predicted ¹³C NMR chemical shift ranges for this compound based on analogous compounds.

Mass Spectrometry for Molecular Confirmation

Mass spectrometry is a vital tool for confirming the molecular weight of this compound. The technique provides a mass-to-charge ratio (m/z) for the molecular ion, which should correspond to the calculated molecular weight of the compound (158.24 g/mol ). While detailed fragmentation patterns for this specific isourea are not extensively documented in the literature, the molecular ion peak would serve as a primary confirmation of the compound's identity.

| Compound | Formula | Molecular Weight ( g/mol ) |

| This compound | C₈H₁₈N₂O | 158.24 |

This table indicates the molecular formula and weight of this compound.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the key functional groups present in this compound. The IR spectrum displays characteristic absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule.

For this compound, the most significant absorption bands are those associated with the C=N (imine) and C-O-C (ether) linkages of the isourea core. The presence of a strong absorption band in the region of 1650-1670 cm⁻¹ is indicative of the C=N stretching vibration. The C-O-C stretching vibrations are also expected to produce distinct signals. The synthesis and characterization of the compound have noted these key spectral features. nih.govscilit.comacs.org

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| C=N (Imine) | Stretch | 1650 - 1670 |

| C-O-C (Ether) | Stretch | 1050 - 1250 |

| N-H | Stretch | ~3420 |

| C-H (sp³) | Stretch | 2850 - 3000 |

This table summarizes the characteristic infrared absorption bands for the primary functional groups in this compound.

Chromatographic Techniques for Purity Assessment and Reaction Progress

Chromatographic methods are essential for assessing the purity of synthesized this compound and for monitoring the progress of reactions in which it is a reactant.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating this compound from starting materials, byproducts, and other impurities. A reverse-phase HPLC method has been developed for the analysis of this compound.

This method utilizes a specialized reverse-phase column with low silanol (B1196071) activity (Newcrom R1) and a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. While specific operational parameters such as flow rate and detection wavelength are proprietary to the method developer, the general setup provides a scalable approach for both analytical purity checks and preparative isolation of the compound.

| Parameter | Description |

| Stationary Phase | Newcrom R1 (Reverse Phase) |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid (or Formic Acid for MS) |

This table outlines the general conditions for the HPLC analysis of this compound.

Future Directions in O Methyl N,n Diisopropylisourea Research

Exploration of Novel Synthetic Pathways and Catalytic Systems

The traditional synthesis of isoureas often involves reagents that are hazardous or produce significant waste. Future research will likely focus on developing more efficient, selective, and environmentally benign synthetic routes to o-Methyl-N,N'-diisopropylisourea.

A key area of exploration is the development of novel catalytic systems. While base catalysts like potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH) have been used in the synthesis of the related O-methylisourea (B1216874), the focus is shifting towards more sophisticated catalysts that offer higher efficiency and selectivity under milder conditions. google.com Transition metal-catalyzed N-methylation reactions have recently become a cost-effective and practical method for synthesizing N-methylamines from C1 sources. chemrxiv.org Research into heterogeneous catalysts, such as earth-abundant nickel nanoalloys (Ni/NiO@C) or zinc oxide-supported iridium (Ir/ZnO), could provide pathways to reusable and highly active systems for methylation steps. chemrxiv.orgrsc.org These catalysts have shown high efficiency in the N-methylation of various amines and could potentially be adapted for the synthesis or modification of isoureas. chemrxiv.orgrsc.org The development of new alkylation procedures that avoid toxic reagents like diazomethane (B1218177) is also a promising direction. nih.gov

| Catalytic System Type | Potential Catalyst Example | Key Advantages for Future Synthesis | Relevant Research Finding |

|---|---|---|---|

| Homogeneous Base Catalysis | Potassium Hydroxide (KOH) | Low cost, readily available. | Used in the synthesis of O-methylisourea from dimethyl carbonate and urea (B33335). google.com |

| Heterogeneous Noble Metal Catalyst | Iridium supported on Zinc Oxide (Ir/ZnO) | High reactivity, potential for use in continuous flow systems, recyclability. | An Ir/ZnO catalyst was effective for the additive-free N-methylation of amines using methanol (B129727). rsc.org |

| Heterogeneous Earth-Abundant Metal Catalyst | Nickel/Nickel Oxide Nanoalloy on Carbon (Ni/NiO@C) | Low cost, reusable, environmentally friendly, and highly selective. | A Ni/NiO@C nanocatalyst demonstrated high efficiency for the N-methylation of a wide range of amines. chemrxiv.org |

| Phase Transfer Catalyst | Quaternary Ammonium Salts | Useful for reactions involving immiscible phases, potentially increasing reaction rates. | Mentioned as an option for nitration reactions when the reaction mixture is not homogeneous. epo.org |

Expansion of Synthetic Applications in Complex Molecule Synthesis

While this compound has been used in the synthesis of specific amino acid derivatives like proline betaine (B1666868), its application in the broader context of complex molecule synthesis remains underexplored. sigmaaldrich.com Future work will likely aim to establish this reagent as a versatile tool for the construction of intricate molecular architectures, including natural products and pharmaceuticals.

Its demonstrated reactivity with amino acids suggests significant potential in peptide modification and the synthesis of peptidomimetics. scilit.com Furthermore, its ability to act as a guanylating agent or a precursor to other functional groups could be exploited in the late-stage functionalization of complex scaffolds. The development of stereoselective reactions utilizing this compound will be a crucial step in expanding its utility, allowing for the precise introduction of functionality into chiral molecules. The synthesis of (±)-trans-2,5-Diisopropylborolane, for example, highlights the importance of controlling stereochemistry in the synthesis of complex reagents. mdpi.com

Advanced Computational and Theoretical Chemistry Studies for Mechanistic Prediction

A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing its use and predicting its reactivity with new substrates. Advanced computational and theoretical chemistry methods are powerful tools for achieving this. mdpi.com

Quantum mechanics (QM) methods, particularly Density Functional Theory (DFT), can be employed to map out detailed potential energy surfaces for reactions. ufl.edu This allows for the identification of transition states, intermediates, and the calculation of activation energies, providing insights into reaction kinetics and selectivity. For instance, computational studies can clarify the regioselectivity of reactions, such as predicting which nitrogen atom in a molecule is more likely to be alkylated. scielo.br The use of implicit solvation models (e.g., SMD) and the inclusion of dispersion forces are becoming standard for achieving high accuracy, especially in larger molecular systems where non-covalent interactions are significant. scielo.brrsc.org Ab initio molecular dynamics (AIMD) can also be used to study the dynamic processes of reactions, offering a more complete picture than static models. ufl.edu

| Computational Method | Objective | Potential Application for this compound |

|---|---|---|

| Density Functional Theory (DFT) | Calculate electronic structure, reaction energies, and activation barriers. | Predicting the most favorable reaction pathway for its synthesis or its reaction with substrates like amino acids. ufl.eduscielo.br |

| Implicit Solvation Models (e.g., SMD, PCM) | Simulate the effect of the solvent on the reaction. | Refining energy calculations to better match experimental conditions in different solvents. scielo.br |

| Ab Initio Molecular Dynamics (AIMD) | Simulate the real-time motion of atoms during a reaction. | Understanding the dynamic effects on reaction mechanisms, especially for complex or high-temperature reactions. ufl.edu |

| Machine Learning Potentials (MLP) | Rapidly predict energies and forces to accelerate dynamic simulations. | Enabling large-scale screening of reaction conditions or substrates by bridging the gap between QM accuracy and computational cost. ufl.edu |

Integration into Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, and cascade reactions, which involve a sequence of intramolecular transformations, are highly efficient strategies for building molecular complexity. mdpi.comub.edu The reactivity of the isourea moiety makes this compound an attractive candidate for incorporation into such processes.

Future research could focus on designing novel MCRs where this compound serves as a key building block. For example, it could act as an activated species that is generated in situ and subsequently trapped by other components, leading to the rapid assembly of heterocyclic structures or other complex frameworks. Similarly, its integration into cascade sequences could provide elegant and atom-economical routes to valuable compounds. The high reactivity of related nitrogen-substituted isocyanates in cascade reactions to form heterocycles demonstrates the potential of such reactive intermediates in complex synthesis. rsc.org

Development of Sustainable and Scalable Production Methods

For this compound to be widely adopted in industrial applications, the development of sustainable and scalable production methods is paramount. This involves adhering to the principles of green chemistry, such as using less hazardous materials, reducing waste, and improving energy efficiency.

A significant step towards sustainability is replacing toxic and hazardous reagents. For example, using dimethyl carbonate as a methylating agent is a safer alternative to traditional reagents like methyl iodide. google.com The development of processes that utilize catalytic amounts of a reagent rather than stoichiometric quantities is another key goal. Furthermore, designing production methods that are suitable for industrial scale-up is crucial. This includes optimizing reaction conditions to maximize yield and minimize reaction times, as demonstrated in patents for related compounds where reaction temperatures and times are carefully controlled. google.comepo.org The implementation of continuous flow systems, which can offer better control, safety, and efficiency compared to batch processes, represents a promising avenue for scalable production. rsc.org The development of preparation methods that lead to high product quality and content, and are easy to operate, will be essential for industrial viability. google.com

Q & A

Q. What are the primary research applications of o-Methyl-N,N'-diisopropylisourea in organic synthesis?

this compound is widely used as a methylating agent for amines, amino acids, and phenols. For example, it facilitates the synthesis of betaines (e.g., proline betaine and 4-hydroxyproline betaine) by reacting with amino acid hydrochlorides under mild conditions (methanol, room temperature) . It is also employed in selective O-alkylation of phenolic compounds, such as converting morphine to codeine, with minimal N-methylation side products .

Q. How should this compound be stored to maintain stability?

The compound should be stored at 2–8°C in a tightly sealed container to prevent degradation. Its density (0.871 g/mL at 25°C) and sensitivity to moisture necessitate anhydrous handling conditions .

Q. What synthetic routes are available for preparing this compound?

A common method involves reacting methyl isocyanate with diisopropylamine under controlled conditions. Alternative routes include using tert-butyl derivatives (e.g., O-tert-butyl-N,N'-diisopropylisourea) as intermediates, which are purified via silica gel chromatography (10% EtOAc/hexane) .

Advanced Research Questions

Q. What is the reaction mechanism of this compound in the alkylation of amines?

The alkylation proceeds via a two-step mechanism:

- Protonation : The amine hydrochloride acts as a proton source, activating the isourea.

- Nucleophilic attack : The amine attacks the methyl group, releasing N,N'-diisopropylurea as a byproduct. This mechanism is supported by studies showing exhaustive methylation of benzylamine and codeine hydrochlorides to quaternary ammonium salts .

Q. How do solvent choices influence reaction outcomes with this compound?

Solvent polarity affects selectivity and side reactions. For instance:

Q. Can this compound be used in analytical chemistry derivatization?

While not directly documented, structurally similar derivatives (e.g., O-p-nitrobenzyl-N,N′-diisopropylisourea) are used to derivatize carboxylic acids for HPLC-UV analysis. This suggests potential for modifying this compound to enhance detection of low-UV-absorbance compounds .

Q. How can betaine synthesis using this compound be optimized?

Key parameters include:

- Stoichiometry : Excess isourea (2–3 equivalents) ensures complete methylation of amino acids like L-proline.

- Reaction time : 48–72 hours at room temperature maximizes yields (>70%).

- Workup : Precipitation of byproducts (e.g., N,N'-diisopropylurea) simplifies purification .

Q. What strategies ensure selective alkylation with this compound in polyfunctional molecules?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.